Product packaging for Diethyl 2-((phenylamino)methylene)malonate(Cat. No.:CAS No. 54535-22-7)

Diethyl 2-((phenylamino)methylene)malonate

Cat. No.: B188736
CAS No.: 54535-22-7
M. Wt: 263.29 g/mol
InChI Key: PYPCDUKQEIPHAF-UHFFFAOYSA-N
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Description

Diethyl 2-((phenylamino)methylene)malonate, with the CAS registry number 54535-22-7, is a high-purity chemical compound supplied for research and further manufacturing applications. This product is characterized by a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . It is a valuable building block and synthetic intermediate in organic synthesis and medicinal chemistry research, particularly in the construction of heterocyclic compounds and complex molecular frameworks. Researchers utilize this malonate derivative for its reactive functional groups, which allow for further cyclization and functionalization. Proper handling is essential; this compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions such as using personal protective equipment and avoiding dust formation should be observed. For optimal stability, the material should be stored sealed in a dry environment, under cold conditions (2-8°C), and kept in a dark place . This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO4 B188736 Diethyl 2-((phenylamino)methylene)malonate CAS No. 54535-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(anilinomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCDUKQEIPHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295042
Record name Diethyl anilinomethylenemalonate
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Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54535-22-7
Record name 54535-22-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl anilinomethylenemalonate
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Record name 2-PHENYLAMINOMETHYLENE-MALONIC ACID DIETHYL ESTER
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Synthetic Methodologies for Diethyl 2 Phenylamino Methylene Malonate and Its Analogues

Classical Synthesis Approaches

The traditional methods for synthesizing diethyl 2-((phenylamino)methylene)malonate primarily rely on well-established named reactions that have been refined over decades.

Gould-Jacobs Reaction as a Primary Synthetic Route

The Gould-Jacobs reaction stands as a principal and widely studied method for the synthesis of 4-hydroxyquinolines, with this compound being a key intermediate. drugfuture.comwikipedia.org This reaction series commences with the condensation of an aniline (B41778) with an alkoxy methylenemalonic ester, such as diethyl 2-(ethoxymethylene)malonate. wikipedia.org

The initial and crucial step of the Gould-Jacobs reaction involves the reaction between aniline and diethyl 2-(ethoxymethylene)malonate. drugfuture.comwikipedia.org In this process, a nucleophilic attack from the nitrogen atom of aniline on the electron-deficient olefin, diethyl 2-(ethoxymethylene)malonate, occurs. wikipedia.orgmdpi.com This is followed by the elimination of an ethanol (B145695) molecule to yield the condensation product, this compound. wikipedia.orgprepchem.com

A typical laboratory-scale synthesis involves heating freshly distilled aniline with diethyl ethoxymethylenemalonate. prepchem.com The reaction progress is often monitored by the formation of ethanol, which can be removed under vacuum to drive the reaction to completion. prepchem.com

The conditions for the condensation of aniline and diethyl 2-(ethoxymethylene)malonate have been subject to extensive optimization to improve yields and reaction times.

Temperature: Conventional protocols often involve heating the reactants. A common method is heating on a steam bath for a couple of hours. prepchem.com Thermal addition-elimination reactions are typically carried out by refluxing in various solvents at temperatures ranging from 100 to 160 °C for 1 to 6 hours. mdpi.com Microwave-assisted synthesis has emerged as a more efficient alternative, with reactions being carried out at temperatures around 150 °C for shorter durations, such as 30 minutes. mdpi.com

Solvents: While the reaction can be performed neat, various solvents have been employed. prepchem.com Common solvents for the thermal reaction include ethanol, toluene (B28343), and diphenyl ether. mdpi.com Notably, microwave-assisted syntheses can often be conducted under solvent-free conditions, which offers environmental and economic advantages. mdpi.com

The following table summarizes typical reaction conditions:

MethodTemperatureDurationSolvents
Conventional Heating100–160 °C1–6 hoursEthanol, Toluene, Diphenyl ether
Steam Bath~100 °C2 hoursNone (neat)
Microwave-Assisted150 °C30 minutesSolvent-free

Several strategies have been developed to enhance the yield of this compound.

Catalysis: While the thermal reaction can proceed without a catalyst, metal-catalyzed reactions have been shown to provide significantly better yields, often exceeding 95%. mdpi.com

Microwave Irradiation: The use of microwave-assisted synthesis has proven to be a powerful tool for improving yields, with reported yields often greater than 78%. mdpi.com This method also offers the benefits of shorter reaction times and the elimination of solvents and catalysts. mdpi.com

Removal of Byproducts: As the reaction produces ethanol, its removal from the reaction mixture can help to shift the equilibrium towards the product side, thereby increasing the yield. prepchem.com

Multicomponent Strategies for Diethyl 2-((arylamino)methylene)malonates (DAMMs)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like DAMMs in a single step, avoiding the isolation of intermediates. nih.govresearchgate.net

Reactions Involving Substituted Anilines, Diethyl Malonate, and Ethyl Orthoformate

A notable multicomponent strategy for the synthesis of DAMMs involves the reaction of substituted anilines, diethyl malonate, and ethyl orthoformate. mdpi.com This one-pot synthesis is typically catalyzed by substances like zinc chloride (ZnCl2) or ferric chloride (FeCl3) and often involves the use of acetic anhydride (B1165640). mdpi.com This method has been reported to produce DAMMs in yields ranging from 50% to 85%. mdpi.com The reaction proceeds through the in-situ formation of an electron-deficient olefin from diethyl malonate and ethyl orthoformate, which then reacts with the substituted aniline. mdpi.com

The following table outlines the reactants and catalysts in this multicomponent approach:

ReactantRole
Substituted AnilinesNucleophile
Diethyl MalonateDicarbonyl compound
Ethyl OrthoformateForms reactive intermediate
Acetic AnhydrideDehydrating agent
ZnCl2 or FeCl3Catalyst
Catalytic Approaches (e.g., ZnCl2, FeCl3)

The synthesis of this compound and its aryl analogues (DAMMs) can be effectively achieved through a multicomponent reaction catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃). This approach, reported in the 1980s, involves the reaction of substituted anilines, diethyl malonate, and ethyl orthoformate in the presence of acetic anhydride and catalytic amounts of either ZnCl₂ or FeCl₃. mdpi.com This method yields the desired products in a range of 50-85%. mdpi.com The reaction capitalizes on the in-situ formation of an electrophilic intermediate, which then reacts with the aniline to form the enamine product.

Three-Step Strategies for Diethyl 2-((arylamino)methylene)malonates

Base-Catalyzed Trichloromethyl Elimination from Diethyl 2-(2,2,2-trifluoro-1-(phenylamino)ethyl)malonate

This specific three-step pathway involves the initial preparation of Diethyl 2-(2,2,2-trifluoro-1-(phenylamino)ethyl)malonate, which is then subjected to a base-catalyzed elimination of the trichloromethyl group. mdpi.com The precursor itself is synthesized in a two-step procedure. The final elimination step, facilitated by a base, generates the desired C=C double bond of the enamine structure, yielding the this compound product. mdpi.com This method highlights a modular approach to synthesizing a range of arylamino derivatives. mdpi.com

Advanced and Green Chemistry Synthetic Methodologies

In line with the principles of green chemistry, advanced synthetic methods have been developed to improve efficiency, reduce reaction times, and minimize waste and energy consumption. Microwave-assisted synthesis has emerged as a particularly effective technique. mdpi.comnih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully employed as an environmentally friendly and efficient method for synthesizing Diethyl 2-((arylamino)methylene)malonates. mdpi.com This technique often leads to a significant acceleration of reaction rates due to the selective heating of polar reactants. mdpi.com The direct reaction of anilines with diethyl ethoxymethylenemalonate (DEEMM) under microwave irradiation provides the target compounds in high yields, typically ranging from 74% to 96%. mdpi.comresearchgate.net This method presents a significant improvement over conventional heating protocols, which often require longer reaction times (1-6 hours) and high temperatures (100–160 °C). mdpi.com

Solvent-Free Conditions and Solid Supports (e.g., Alumina (B75360), K2CO3)

A key advantage of microwave-assisted synthesis is the ability to perform reactions under solvent-free conditions, which greatly enhances the green credentials of the process. mdpi.comresearchgate.net The reaction between primary amines and β-dicarbonyl compounds like diethyl malonate derivatives can proceed efficiently without any solvent or catalyst, simply by microwave irradiation. researchgate.net In some variations of similar syntheses, solid supports such as alumina (Al₂O₃) or potassium carbonate (K₂CO₃) have been used to facilitate the reaction, further promoting cleaner and easier work-up procedures. scirp.org The use of solvent-free microwave-assisted synthesis for DAMMs is noted for its short reaction times, excellent compatibility with various substituents, absence of solvents and catalysts, low energy consumption, and high yields. researchgate.net

Optimization of Microwave Parameters (Temperature, Time, Power)

The efficiency and yield of microwave-assisted synthesis are highly dependent on the optimization of reaction parameters, including temperature, time, and microwave power.

For the synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates, a representative protocol involves mixing diethyl ethoxymethylenemalonate (1.0 mmol) with a primary amine (0.5 mmol) and irradiating the mixture in a microwave synthesizer. mdpi.com Optimal results have been achieved at a temperature of 150 °C for a duration of 30 minutes, resulting in yields as high as 80%. mdpi.comresearchgate.net In some cases, increasing the irradiation time does not lead to better yields and may promote the formation of byproducts. researchgate.net

The power of the microwave is another critical parameter. Studies on various microwave-assisted organic syntheses show that different power settings can significantly impact reaction outcomes. For instance, lower power settings (e.g., 300 W) for a short duration can maximize the formation of desired products, while higher power (e.g., 800 W) and prolonged exposure can lead to degradation. nih.gov The choice of solvent can also be a factor, although solvent-free is preferred. When solvents are used in related microwave syntheses, toluene has often shown better results than options like DMF or DCE. researchgate.net

The following table summarizes the optimized conditions for a model microwave-assisted synthesis of a Diethyl 2-((arylamino)methylene)malonate derivative.

ParameterValueReference
Temperature 150 °C mdpi.com
Time 30 minutes mdpi.com
Microwave Power 200 W researchgate.net
Conditions Solvent-Free mdpi.com
Yield 80% mdpi.com

Catalytic Approaches for this compound Formation

Catalytic methods offer efficient and selective pathways for the synthesis of this compound and related compounds. These approaches often involve transition metals that facilitate key bond-forming steps, enhancing reaction rates and yields.

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds. The α-arylation of malonic esters, including diethyl malonate, represents a key strategy for synthesizing precursors to compounds like this compound. These reactions typically involve the coupling of an aryl halide (e.g., bromobenzene) with a malonate enolate in the presence of a palladium catalyst. nih.gov

The effectiveness of these transformations often relies on the use of sterically hindered phosphine (B1218219) ligands, which stabilize the palladium center and facilitate the catalytic cycle. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and bulky ferrocenyldialkylphosphines have proven effective. nih.gov These catalysts can be used to couple a wide range of electron-rich and electron-poor, as well as sterically hindered, aryl bromides and chlorides with dialkyl malonates. nih.gov This methodology provides a direct route to arylmalonates, which can be further functionalized to yield the target enamine structure.

Metal-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for creating valuable pharmaceutical intermediates and functional organic molecules. researchgate.net While palladium is common, other transition metals like copper have been employed for over a century to construct C-C and C-heteroatom bonds. researchgate.net For instance, copper-catalyzed cross-coupling of diethyl malonate with heteroaryl halides, such as 2-chloropyridines, provides access to precursors for complex heterocyclic systems. researchgate.net

In a related approach, the synthesis of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate, an analogue, is achieved through a copper-catalyzed reaction. The process involves the diazotization of 2,6-diethyl-4-methylaniline (B1582614) with isoamyl nitrite, catalyzed by cuprous iodide, followed by a coupling reaction with diethyl malonate. google.com Such metal-catalyzed strategies are crucial in building the carbon skeleton required for many biologically active heterocyclic compounds derived from malonate intermediates.

Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, solvent-free reaction conditions are increasingly sought to minimize environmental impact. A highly efficient, single-step protocol for synthesizing Diethyl 2-((arylamino)methylene)malonates (DAMMs) utilizes microwave-assisted, solvent-free conditions. mdpi.comresearchgate.netresearchgate.net

This method involves the direct reaction of diethyl ethoxymethylenemalonate (DEEMM) with a primary aniline. mdpi.comresearchgate.net The mixture is irradiated in a microwave synthesizer, typically for around 30 minutes at 150°C, to afford the desired product in high yields. mdpi.com This approach, which is the first step of the Gould-Jacobs reaction, avoids the need for conventional solvents and often reduces reaction times significantly compared to traditional reflux-based protocols. researchgate.netresearchgate.net The model reaction between DEEMM and 4-chloroaniline (B138754) under these conditions proceeds cleanly, demonstrating the viability of this eco-friendly methodology. researchgate.net

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govprimescholars.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no atoms wasted as byproducts. primescholars.com It is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com

The most common synthesis of this compound involves the reaction of aniline with diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds via a vinylic nucleophilic substitution, where the amino group of aniline displaces the ethoxy group of DEEMM, producing ethanol as the sole byproduct.

Reaction: C₆H₅NH₂ (Aniline) + C₉H₁₆O₅ (DEEMM) → C₁₄H₁₇NO₄ (Product) + C₂H₅OH (Ethanol)

Atom Economy Calculation:

Molecular Weight of Aniline (C₆H₅NH₂): 93.13 g/mol

Molecular Weight of DEEMM (C₉H₁₆O₅): 216.22 g/mol

Molecular Weight of this compound (C₁₄H₁₇NO₄): 263.29 g/mol

% Atom Economy = [263.29 / (93.13 + 216.22)] x 100 = 85.1%

This high atom economy value indicates that the reaction is inherently efficient from a green chemistry perspective, as the majority of the atomic mass from the reactants is converted into the desired product. This contrasts with many classical organic reactions, such as the Wittig or Grignard reactions, which often have significantly lower atom economies due to the generation of stoichiometric inorganic or organometallic waste.

Synthesis of this compound Analogues and Derivatives

The core structure of this compound can be readily modified to produce a wide range of analogues and derivatives with diverse electronic and steric properties.

A series of Diethyl 2-((arylamino)methylene)malonates (DAMMs) have been synthesized to explore their chemical properties and potential applications. mdpi.com The synthesis is effectively carried out using a microwave-assisted, solvent-free procedure where diethyl ethoxymethylenemalonate is reacted with various substituted primary anilines. mdpi.comresearchgate.net This method has been shown to produce a range of analogues with yields between 74% and 96%. mdpi.com The reaction is a versatile and straightforward way to access a library of these compounds for further study. mdpi.comresearchgate.net

The table below summarizes the synthesis of several DAMM analogues using the microwave-assisted protocol.

EntryReactant (Amine)Product (DAMM)Yield (%)
1 4-ChloroanilineDiethyl 2-(((4-chlorophenyl)amino)methylene)malonate74
2 2-NitroanilineDiethyl 2-(((2-nitrophenyl)amino)methylene)malonate96
3 4-MethoxyanilineDiethyl 2-(((4-methoxyphenyl)amino)methylene)malonate89
4 4-FluoroanilineDiethyl 2-(((4-fluorophenyl)amino)methylene)malonate85
5 AnilineThis compound88
Data sourced from a study on the synthesis and antifungal activity of DAMMs. mdpi.comresearchgate.net

Reactivity and Reaction Mechanisms of Diethyl 2 Phenylamino Methylene Malonate

Enamine Reactivity and Nucleophilic Character

The presence of the phenylamino (B1219803) group attached to a methylene (B1212753) group, which is in turn bonded to two electron-withdrawing ethyl ester groups, confers a unique reactivity profile upon Diethyl 2-((phenylamino)methylene)malonate. This structure gives rise to a polarized enamine system, which is key to its nucleophilic nature.

The nitrogen atom of the phenylamino group can donate its lone pair of electrons into the double bond, increasing the electron density at the α-carbon of the malonate moiety. This resonance effect makes the α-carbon a soft nucleophilic center, capable of attacking various electrophiles.

Role of the Methylene Group in Carbanion Formation

The methylene group in this compound is positioned between two electron-withdrawing carbonyl groups of the ethyl esters. This arrangement significantly increases the acidity of the protons attached to the methylene carbon. fiveable.me The resulting carbanion, or enolate, is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms of the carbonyl groups. fiveable.me This stabilized carbanion is a potent nucleophile.

The enamine character of the molecule further influences this process. The delocalization of the nitrogen's lone pair of electrons into the C=C double bond enhances the electron density at the α-carbon, making the proton on the adjacent nitrogen more acidic and facilitating the formation of a nucleophilic center at the α-carbon upon deprotonation.

Nucleophilic Addition Reactions

The nucleophilic character of the α-carbon in this compound allows it to participate in various nucleophilic addition reactions. When treated with a strong, non-nucleophilic base, the compound can be deprotonated to form a highly reactive enolate. youtube.com This enolate can then attack a variety of electrophiles, leading to the formation of new carbon-carbon bonds. For instance, the enolate derived from a malonic ester can react with alkyl halides in a classic alkylation reaction. fiveable.me

Michael Addition Reactions with Electron-Deficient Alkenes

The stabilized enolate of this compound can act as a Michael donor in conjugate addition reactions with electron-deficient alkenes (Michael acceptors). masterorganicchemistry.com In this type of reaction, the nucleophilic α-carbon attacks the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

The general mechanism involves the formation of the enolate, which then adds to the Michael acceptor to form a new, larger enolate. Subsequent protonation yields the final Michael adduct.

Cyclization Reactions

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization, particularly in the synthesis of quinoline (B57606) derivatives.

Gould-Jacobs Cyclization to Quinolones

This compound is a key intermediate in the Gould-Jacobs reaction, a classic method for the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.orgdrugfuture.com The reaction sequence begins with the formation of the title compound from an aniline (B41778) and an alkoxymethylenemalonic ester. wikipedia.org

The subsequent step is a thermal cyclization of the this compound. This intramolecular reaction involves the attack of a carbon atom of the aniline ring onto one of the ester carbonyl groups, followed by the elimination of ethanol (B145695).

The thermal cyclization of this compound directly leads to the formation of 3-carboethoxy-quinolin-4-ones. wikipedia.org This process involves a 6-electron cyclization mechanism. wikipedia.org The reaction is typically carried out at high temperatures, often in a high-boiling solvent like diphenyl ether.

The mechanism proceeds through the following steps:

An electrocyclic reaction where the aniline ring attacks the carbonyl carbon of one of the ester groups.

This is followed by the elimination of a molecule of ethanol.

The resulting intermediate then undergoes tautomerization to yield the more stable 4-oxo form, which is the 3-carboethoxy-quinolin-4-one. wikipedia.org

The reaction conditions, such as temperature and reaction time, can significantly influence the yield of the final quinolone product.

Mechanistic Studies of the Gould-Jacobs Reaction

The cyclization of this compound in the Gould-Jacobs reaction is understood to proceed through a unimolecular mechanism. wikipedia.org This thermal process involves a 6-electron electrocyclization. d-nb.info A key feature of the mechanism is a proton shift, which has been identified as the rate-limiting step in the pathway leading to the final quinoline product. wikipedia.orgresearchgate.net

The reaction commences with the formation of the enamine, this compound, from the condensation of aniline and diethyl ethoxymethylenemalonate. d-nb.infowikiwand.com Upon heating, this intermediate undergoes an intramolecular cyclization. Computational studies, including Density Functional Theory (DFT) and ab initio calculations, have been employed to elucidate the complex, multi-step nature of this process. wikipedia.orgresearchgate.net These studies have highlighted the significant energy barrier associated with the proton transfer steps, confirming its role as the rate-determining stage of the reaction. researchgate.net

Intermediates: Iminoketenes, Azetinone, and Quinolins

The intramolecular cyclization in the Gould-Jacobs reaction is not a single-step event but involves several reactive intermediates. Mechanistic studies have provided evidence for the involvement of iminoketenes, azetinone, and quinolin-4(4aH)-one species. wikipedia.org

Regioselectivity and Chemo-selectivity in Cyclization

The cyclization of substituted this compound derivatives presents challenges of regioselectivity and chemo-selectivity. Regioselectivity refers to the position of cyclization on the aniline ring, while chemo-selectivity involves the preferential reaction at one of two or more different functional groups.

In the case of asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, potentially leading to a mixture of isomeric quinoline products. This regioselectivity is governed by a combination of steric and electronic factors. researchgate.net The reaction conditions, such as temperature and the use of different heating methods (conventional, microwave, or flash vacuum pyrolysis), can also influence the product distribution by favoring either the kinetic or the thermodynamic product. researchgate.net

Chemo-selectivity is also a critical consideration, particularly when the aniline ring bears other nucleophilic sites. The desired reaction is the intramolecular C-C bond formation to construct the quinoline ring. However, side reactions, such as intermolecular condensations or attack at other functional groups, can compete with the desired cyclization. The high temperatures required for the Gould-Jacobs reaction can sometimes lead to decomposition and other undesired side reactions.

Effect of Arylamino Group Substituents on Product Ratio

The nature and position of substituents on the arylamino group of this compound have a profound impact on the regioselectivity and the ratio of the resulting quinoline products. Electron-donating groups on the aniline ring generally facilitate the electrophilic attack of the malonate moiety, thus promoting the cyclization.

Specifically, for anilines with substituents at the meta-position, the cyclization can occur at either the C2 or C4 position relative to the amino group. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which direct the cyclization to the less sterically hindered ortho-position. d-nb.info For instance, a methoxy (B1213986) group at the meta-position will predominantly yield the 7-methoxy-4-hydroxyquinoline. Conversely, electron-withdrawing groups can deactivate the aromatic ring towards cyclization, often requiring more forcing conditions.

The steric hindrance posed by substituents at the ortho-position of the aniline can significantly influence the regiochemical outcome, often favoring cyclization at the unsubstituted ortho-position. The interplay between these electronic and steric effects determines the final product ratio.

Substituent on Phenylamino GroupPositionElectronic EffectPredominant Cyclization Position
MethylmetaElectron-donatingC-2 (less hindered)
MethoxymetaElectron-donatingC-2 (less hindered)
ChlorometaElectron-withdrawingSlower reaction, mixture of isomers
NitrometaStrongly electron-withdrawingReaction often fails
MethylorthoElectron-donatingC-6 (away from the substituent)

Formation of Pyrazoloquinolinones

This compound also serves as a key precursor for the synthesis of more complex fused heterocyclic systems, such as pyrazoloquinolinones. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Reaction with Hydrazines and Hydrazine (B178648) Hydrochlorides

The synthesis of pyrazolo[4,3-c]quinolinones can be achieved by reacting this compound with hydrazine or its derivatives. The reaction typically proceeds by an initial nucleophilic attack of the hydrazine at one of the ester carbonyl groups of the malonate, followed by cyclization. The use of hydrazine hydrochloride can influence the reaction conditions and the nature of the intermediates formed.

The reaction involves the formation of a hydrazide intermediate, which then undergoes an intramolecular cyclization onto the enamine double bond, followed by the elimination of ethanol and water to form the fused pyrazole (B372694) ring. The quinolinone core is typically formed in a subsequent step, often requiring thermal conditions similar to the Gould-Jacobs reaction.

Regioselectivity of Isomer Formation (e.g., 1-benzyl-isomer vs. 2-benzyl-isomer)

When a substituted hydrazine, such as benzylhydrazine (B1204620), is used in the reaction with this compound, the formation of two regioisomeric pyrazoloquinolinones is possible: the 1-benzyl- and the 2-benzyl-isomer. The regioselectivity of this cyclization is a critical aspect of the synthesis.

The outcome of the reaction is determined by which nitrogen atom of the benzylhydrazine molecule acts as the initial nucleophile and which one is involved in the subsequent ring closure. This, in turn, is influenced by the electronic and steric properties of the hydrazine nitrogens. The primary nitrogen of benzylhydrazine is generally more nucleophilic and less sterically hindered than the secondary nitrogen. Consequently, it is expected to be the initial point of attack on the malonate ester.

Following the initial attack, the subsequent intramolecular cyclization can, in principle, involve either of the hydrazine nitrogens. However, the formation of the thermodynamically more stable aromatic pyrazole ring will drive the reaction towards a specific isomer. In many cases, the reaction favors the formation of the 1-benzyl-pyrazolo[4,3-c]quinolinone isomer. The precise ratio of the isomers can be influenced by the reaction conditions, such as the solvent, temperature, and the presence of catalysts.

ReagentProduct IsomerRationale
Benzylhydrazine1-benzyl-pyrazolo[4,3-c]quinolinoneThe more nucleophilic and less sterically hindered primary nitrogen of benzylhydrazine is the likely initial nucleophile.
Benzylhydrazine2-benzyl-pyrazolo[4,3-c]quinolinoneFormation of this isomer is generally less favored due to the lower nucleophilicity and greater steric hindrance of the secondary nitrogen.

Synthesis of Other Heterocyclic Compounds

The enamine-like reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of a variety of heterocyclic systems beyond simple quinolones. These reactions often proceed through domino or tandem sequences, allowing for the construction of complex molecular architectures from relatively simple starting materials.

Polysubstituted-2-pyridones as Main Products and Diethyl 2-((arylamino)methylene)malonates as Side-products in Domino Reactions

In the synthesis of polysubstituted-2-pyridones (PS2Ps), Diethyl 2-((arylamino)methylene)malonates (DAMMs) have been identified as significant side-products in certain three-component domino reactions. mdpi.comresearchgate.net This reaction typically involves diethyl ethoxymethylenemalonate (DEEMM), a primary amine, and a 1,3-dicarbonyl compound. mdpi.com The expected pathway involves the amine reacting with DEEMM to form the DAMM intermediate, which then reacts with the enolate of the 1,3-dicarbonyl compound to proceed to the target PS2P.

However, it has been observed that when the 1,3-dicarbonyl compound is of low electrophilicity, the reaction can stall after the first step. mdpi.com In these cases, the primary amine preferentially reacts with DEEMM, but the resulting DAMM fails to react further with the 1,3-dicarbonyl compound. researchgate.net This leads to the isolation of the DAMM as a major side-product, or in some instances, the main product, while the yield of the desired polysubstituted-2-pyridone is diminished. mdpi.com This phenomenon highlights the crucial role of the reactivity of the 1,3-dicarbonyl component in directing the outcome of this domino reaction. mdpi.comresearchgate.net

Table 1: Role of Reactants in Domino Synthesis of Polysubstituted-2-pyridones

Reactant Role Impact on DAMM Formation
Diethyl ethoxymethylenemalonate (DEEMM) Electrophilic starting material Reacts with amine to initiate the sequence
Primary Amines Nucleophile Forms the C-N bond in the DAMM intermediate
1,3-Dicarbonyl Compounds Nucleophile/Electrophile A low electrophilic nature halts the reaction, leading to DAMM as a side-product. mdpi.com
Synthesis of Fused Heterocycles

This compound is a key intermediate in the Gould-Jacobs reaction, a classic method for synthesizing quinoline-based fused heterocycles. mdpi.comresearchgate.net The synthesis begins with the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEMM) to form the this compound intermediate.

The subsequent and defining step of the Gould-Jacobs reaction is a thermal cyclization. Upon heating, typically at temperatures around 250 °C, the this compound undergoes an intramolecular cyclization. This process involves the attack of a carbon atom on the aniline ring onto one of the ester carbonyl groups, followed by the elimination of ethanol. The resulting product is a 4-hydroxyquinoline-3-carboxylate ester, a core structure of many biologically active compounds. This powerful cyclization strategy provides a direct route to the fused quinoline ring system, which is a prominent scaffold in medicinal chemistry.

Hydrolysis and Functionalization Pathways

The ester groups in this compound are key functional handles that can be chemically modified, primarily through hydrolysis, to access other important classes of compounds. These transformations can be controlled to achieve selective functionalization.

Selective Hydrolysis to Monoesters (e.g., Lewis Acid Mediated)

The selective hydrolysis of one of the two ester groups in a symmetric diester like this compound is a synthetically useful but challenging transformation. researchgate.net Standard saponification with an excess of a strong base like sodium hydroxide (B78521) in aqueous alcohol typically leads to the hydrolysis of both ester groups. nih.gov However, by carefully controlling the reaction conditions, selective monohydrolysis can be achieved.

This is often accomplished by using a limited amount of base, typically 0.8-1.2 equivalents of aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH), often in the presence of a co-solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at reduced temperatures. researchgate.netnih.gov The use of phase-transfer catalysts, like tetraethyl-ammonium bromide (TEAB), has also been shown to promote selective monohydrolysis in biphasic systems. nih.gov While not extensively documented specifically for this compound, these general methods for the desymmetrization of dialkyl malonates are applicable. researchgate.net The resulting monoester, a malonic acid half-ester, is a versatile building block for further synthesis.

Decarboxylative Fragmentation Pathways

This compound and its derivatives can undergo fragmentation pathways that involve the loss of one or both carboxyl groups, a process known as decarboxylation. This is most commonly observed after hydrolysis of the ester groups to the corresponding dicarboxylic acid. Malonic acids with a substitution on the alpha-carbon are thermally unstable and readily lose a molecule of carbon dioxide upon heating to form a substituted acetic acid. masterorganicchemistry.com

In the case of related compounds like diethyl 2-(perfluorophenyl)malonate, vigorous hydrolysis with a mixture of aqueous hydrobromic acid and acetic acid at reflux temperatures leads directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid. beilstein-journals.orgnih.gov This indicates that under harsh hydrolytic conditions, the intermediate malonic acid readily decarboxylates. nih.gov Furthermore, in mass spectrometry analysis, a characteristic fragmentation pattern for 2-substituted diethyl malonates is the cleavage and loss of the diethyl malonate moiety, which represents another type of fragmentation pathway. mdpi.com

Formation of Substituted Acetic Acids through Malonic Ester Synthesis

The malonic ester synthesis is a fundamental method for preparing substituted acetic acids. uobabylon.edu.iqpatsnap.com The classic sequence involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. masterorganicchemistry.comwikipedia.org While this compound is already a substituted malonic ester, it can be subjected to the final steps of this synthesis to produce a substituted acetic acid.

The process involves the complete hydrolysis of both diethyl ester groups to form the corresponding 2-((phenylamino)methylene)malonic acid. As is characteristic for substituted malonic acids, this intermediate is thermally unstable. masterorganicchemistry.com Upon heating, it readily undergoes decarboxylation, losing one of the carboxylic acid groups as carbon dioxide. patsnap.com This results in the formation of 2-(phenylamino)acetic acid, a substituted acetic acid. This hydrolysis and subsequent decarboxylation pathway is a direct application of the final stages of the malonic ester synthesis. beilstein-journals.orgnih.gov

Other Transformations

Acylation and Alkylation Reactions

The structure of this compound, (C2H5OOC)2C=CH-NH-C6H5, lacks the acidic alpha-hydrogens typically found in diethyl malonate. In diethyl malonate, these protons on the central methylene (-CH2-) group are readily removed by a base to form a nucleophilic enolate, which can then be alkylated or acylated.

However, in this compound, this central carbon is part of a carbon-carbon double bond. Consequently, it cannot undergo deprotonation and subsequent C-alkylation or C-acylation in the same manner as a standard malonic ester synthesis.

While the enamine nitrogen atom possesses a lone pair of electrons and a hydrogen atom, suggesting the theoretical possibility of N-alkylation or N-acylation, specific examples or established protocols for these reactions on this compound are not reported in the surveyed literature. Research does describe the synthesis of N-alkylated analogs, such as diethyl 2-((aryl(alkyl)amino)methylene)malonates, but these are typically formed through alternative synthetic routes (e.g., the reaction of diethyl ethoxymethylenemalonate with N-substituted anilines), rather than by the direct alkylation of this compound. mdpi.com

Computational and Spectroscopic Investigations

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the electronic structure, stability, and reactivity of molecules. For Diethyl 2-((phenylamino)methylene)malonate, these computational methods have been instrumental in understanding its behavior in chemical reactions.

Density Functional Theory (DFT) has been widely employed to investigate the properties of this compound and related systems. These calculations are crucial for determining various chemical reactivity parameters. For instance, DFT has been used to calculate the energy gap (ΔE GAP), dipole moment (µ), electrophilicity (ω), and chemical hardness (η) of similar phosphonate (B1237965) derivatives, which helps in understanding their reactivity and potential applications, such as in corrosion inhibition. researchgate.net

Table 1: Key Quantum Chemical Parameters Calculated by DFT

Parameter Description
ΔE GAP The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), indicating chemical reactivity.
µ (Dipole Moment) A measure of the polarity of the molecule.
ω (Electrophilicity) A measure of the ability of a molecule to accept electrons.

| η (Chemical Hardness) | A measure of the resistance of a molecule to change its electron configuration. |

This table provides an overview of the types of parameters that can be calculated using DFT to understand the chemical reactivity of molecules like this compound.

While specific Coupled Cluster (CCSD(T)) calculations for this compound are not extensively reported in the provided context, this high-level computational method is a gold standard for obtaining highly accurate energies and properties of molecules. It is often used as a benchmark for other computational methods. Theoretical studies on related reaction mechanisms, such as those involving malonates, often rely on such accurate calculations to validate the proposed pathways.

Gould-Jacobs Reaction: The Gould-Jacobs reaction is a fundamental process for the synthesis of quinolones, where this compound is a key intermediate. Theoretical studies have shed light on the mechanism of this reaction, which typically involves the thermal cyclization of the malonate derivative. The reaction proceeds through the elimination of a molecule of alcohol, and understanding the energetics of this process is crucial for optimizing reaction conditions. nih.gov

Deethoxycarbonylation: The dealkoxycarbonylation of malonate esters is another important transformation. lookchemmall.com Mechanistic studies, often supported by computational chemistry, have shown that this reaction can be facilitated by heating in dipolar aprotic solvents like DMSO or DMF, often in the presence of water and salts such as NaCl or LiCl. lookchemmall.com The reaction pathway is dependent on the substrate structure and the specific reaction conditions. lookchemmall.com This process is valuable as it avoids harsh acidic or alkaline conditions and is compatible with various protecting groups. lookchemmall.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.

¹H NMR and ¹³C NMR: These one-dimensional NMR techniques provide information about the hydrogen and carbon environments within the molecule, respectively. For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl groups (triplet and quartet), the phenyl group protons, the methine proton, and the NH proton. The ¹³C NMR spectrum would complement this by showing signals for all the unique carbon atoms in the molecule. rsc.orgnih.gov

1D ROESY, 2D HMBC, and HSQC: Two-dimensional NMR techniques provide further structural details.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded, helping to assign which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

1D Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine spatial proximities between protons, which helps in confirming the stereochemistry and conformation of the molecule.

Table 2: Representative NMR Data for Malonate Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Notes
¹H 1.2-1.4 Triplet -CH₃ of ethyl group
4.1-4.3 Quartet -CH₂- of ethyl group
7.0-7.5 Multiplet Aromatic protons
~8.5 Singlet/Broad =CH- proton
~10-11 Broad Singlet N-H proton
¹³C ~14 -CH₃ of ethyl group
~60 -O-CH₂- of ethyl group
~90-100 =C(CO₂Et)₂
~115-130 Aromatic carbons
~140 =CH-N-

This table presents typical chemical shift ranges for the protons and carbons in this compound, based on general knowledge and data for similar structures. rsc.orgnih.gov

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI): HRMS provides a very accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. rsc.org ESI is a soft ionization technique suitable for polar molecules, which produces intact molecular ions.

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the purity of a sample and to identify the compound based on its retention time and mass spectrum. The mass spectrum will show the molecular ion peak and characteristic fragment ions, which can help to confirm the structure of the molecule. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Diethyl malonate
Diethyl(phenyl(phenylamino)methyl)phosphonate
Diethyl(((2-methoxyphenyl(phenylamino)methyl)phosphonate
Diethyl(((4-methoxyphenyl(phenylamino)methyl)phosphonate
Carbon suboxide
Bis(trimethylsilyl) malonates
Bis(2,4,6-trichlorophenyl) malonates
Dimethyl 2-(4-methoxyphenyl)malonate
3-methoxyphenol
4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin
Malonyl chloride
Poly vinyl malonate
Poly sodium vinyl malonate
Poly [(2-alkyl amino-2-alkyl) vinyl malonate]

Infrared (IR) Spectroscopy

The key functional groups in this compound include the N-H group of the secondary amine, the carbon-carbon double bond of the enamine system, the carbonyl groups (C=O) of the diethyl ester moieties, and the aromatic phenyl ring. The expected vibrational modes for these groups are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3200-3500
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Ester)Stretching1700-1750 (likely two distinct bands)
C=C (Alkene/Enamine)Stretching1600-1680
C=C (Aromatic)Stretching1450-1600
C-O (Ester)Stretching1000-1300
C-N (Amine)Stretching1080-1360
N-H (Amine)Bending1550-1650
C-H (Aromatic)Bending (out-of-plane)690-900

Note: The expected wavenumber ranges are general and can be influenced by the specific chemical environment within the molecule, including conjugation and hydrogen bonding.

The presence of an intramolecular hydrogen bond between the N-H proton and one of the carbonyl oxygens is highly probable in this molecule. This interaction would typically lead to a broadening and a shift to lower frequency of both the N-H and the involved C=O stretching bands. The conjugated system, which extends from the phenyl ring through the nitrogen atom and the ethylenic carbon to the carbonyl groups, also influences the positions of the C=C and C=O stretching vibrations, generally shifting them to lower wavenumbers compared to their non-conjugated counterparts. A detailed analysis, often supported by computational calculations, would be necessary to make precise assignments for the observed spectral bands.

UV/Vis Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The UV/Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which arise from its extended conjugated system.

The key chromophore in this molecule is the anilinomethylene moiety conjugated with the two ester carbonyl groups. This extended π-system is responsible for the characteristic electronic transitions observed in the UV/Vis spectrum. The expected electronic transitions are of the π → π* and n → π* types. bldpharm.com

π → π transitions:* These are typically high-energy transitions that result in strong absorption bands. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the extensive conjugation significantly lowers the energy gap for these transitions, shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. They are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

While specific, detailed research findings on the UV/Vis spectrum of this compound are limited in publicly accessible literature, a study on related Diethyl 2-((aryl(alkyl)amino)methylene)malonates mentions the use of a UV/Vis detector in their analysis, suggesting that these compounds are indeed UV-active. mdpi.com The spectrum would be expected to show one or more strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to the π → π* transitions within the conjugated system. The exact position and intensity of these bands would be sensitive to the solvent polarity.

Electronic Transition Expected Wavelength Range (nm) Relative Intensity
π → π250 - 350High
n → π> 300Low

Note: These are estimated ranges. Actual values require experimental measurement.

A detailed analysis of the UV/Vis spectrum, potentially aided by computational modeling, could provide further insights into the electronic structure of the molecule, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Applications of Diethyl 2 Phenylamino Methylene Malonate in Chemical Synthesis

Building Block for Quinolone Derivatives

One of the most prominent applications of Diethyl 2-((phenylamino)methylene)malonate is in the synthesis of quinolone derivatives. The Gould-Jacobs reaction, a classical and widely employed synthetic methodology, utilizes this compound to construct the fundamental quinolone scaffold. This reaction involves the condensation of an aniline (B41778) with this compound, followed by a thermal cyclization to yield the corresponding 4-hydroxyquinoline-3-carboxylate ester. This core structure is the foundation for a multitude of quinolone-based drugs with a broad spectrum of therapeutic activities.

Synthesis of Antibacterial Quinolones

The quinolone core, readily accessible from this compound, is the cornerstone of a major class of synthetic antibacterial agents. These drugs exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The versatility of the Gould-Jacobs reaction allows for the introduction of various substituents on the quinolone ring, enabling the fine-tuning of their antibacterial spectrum and potency. For instance, the substitution at the N-1, C-6, C-7, and C-8 positions of the quinolone ring has been extensively explored to develop new generations of fluoroquinolones with enhanced activity against both Gram-positive and Gram-negative bacteria.

Synthesis of Anticancer and Antimalarial Quinolones

Beyond their antibacterial prowess, quinolone derivatives synthesized from this compound have emerged as promising candidates in the fields of oncology and infectious diseases.

Anticancer Quinolones: Researchers have successfully synthesized novel quinolone-3-carboxamide derivatives that exhibit significant antiproliferative activity. These compounds often target key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. The synthesis of these anticancer agents typically commences with the Gould-Jacobs reaction to form the quinolone ring, followed by further chemical modifications to introduce pharmacophores that enhance their cytotoxic effects against various cancer cell lines.

Antimalarial Quinolones: The quinoline (B57606) ring is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a notable example. This compound serves as a key starting material for the synthesis of novel quinolone derivatives with potent antiplasmodial activity. The synthetic strategy often involves the initial formation of the quinolone nucleus, followed by the introduction of side chains and functional groups that are crucial for their interaction with parasitic targets. Research in this area continues to explore new quinolone-based compounds to combat the growing threat of drug-resistant malaria.

Precursor for Other Bioactive Compounds

The synthetic utility of this compound extends beyond the realm of traditional quinolones. Its reactive nature allows it to be a precursor for a variety of other bioactive heterocyclic systems.

Pyrazoloquinolinones as Benzodiazepine (B76468) Receptor Ligands

Pyrazoloquinolinones are a class of compounds that have garnered attention for their affinity for benzodiazepine receptors in the central nervous system. These receptors are the targets for widely prescribed anxiolytic and hypnotic drugs. While direct synthesis from this compound is not the most common route, the foundational quinolone structure, which is derived from it, is a key component of these molecules. The synthesis of pyrazolo[4,3-c]quinolin-3(5H)-ones, for example, often involves the use of pre-formed quinoline derivatives. The affinity of these compounds for benzodiazepine receptors highlights the importance of the quinolone scaffold in designing novel central nervous system active agents.

Antifungal Agents (e.g., against Fusarium oxysporum)

Recent studies have unveiled the direct antifungal potential of this compound and its derivatives, particularly against the plant pathogenic fungus Fusarium oxysporum. This fungus is responsible for causing devastating vascular wilt diseases in a wide range of crops. Research has shown that a series of Diethyl 2-((arylamino)methylene)malonates exhibit significant mycelial growth inhibition against F. oxysporum. mdpi.com The synthesis of these antifungal agents is straightforward, often involving a one-step reaction between an aniline and diethyl ethoxymethylenemalonate. mdpi.com The promising antifungal activity of these compounds opens up new avenues for the development of novel agrochemicals to protect crops from fungal diseases.

**Table 1: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonate Derivatives against *Fusarium oxysporum***

Compound Substituent on Phenyl Ring IC50 (µM) mdpi.com
1 4-Chloro 25.3
2 2-Nitro 0.013
3 4-Nitro 35.0
4 4-Methyl 15.6
5 None 0.028

IC50: Half-maximal inhibitory concentration.

Intermediates for Plant Growth-Promoting Compounds

While this compound is a well-established precursor for compounds with pesticidal properties, such as antifungal agents, its direct role as an intermediate in the synthesis of compounds specifically designed to promote plant growth is not extensively documented in publicly available research. The primary application in the agricultural sector, as supported by current literature, is in the development of crop protection agents rather than growth enhancers.

Production of Vitamins and Other Active Pharmaceutical Ingredients (APIs)

While the parent compound, diethyl malonate, is widely utilized in the synthesis of compounds such as vitamin B1 and vitamin B6, this compound and its derivatives are particularly valuable as intermediates in the production of complex Active Pharmaceutical Ingredients (APIs). google.com A notable application is in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. pharmaffiliates.comgoogle.com Industrial processes utilize this compound as a key precursor for constructing the 4-oxo-1,4-dihydroquinoline core of the Ivacaftor molecule. pharmaffiliates.comnih.gov

The synthesis involves the reaction of an aniline with diethyl ethoxymethylenemalonate to form the this compound intermediate. This intermediate then undergoes a cyclization reaction, typically facilitated by Eaton's reagent, to form the quinoline ring system. nih.gov A specific example involves a variation where 4-iodoaniline is reacted with diethyl ethoxymethylenemalonate to produce Diethyl 2-(((4-iodophenyl)amino)methylene)malonate, a direct precursor for an iodinated quinoline intermediate in a multi-step synthesis of Ivacaftor derivatives. nih.gov

Table 1: Synthesis of Ivacaftor Intermediate

Reactants Product Significance
Aniline, Diethyl-2-(ethoxymethylene) malonate This compound Key intermediate in an industrial process for Ivacaftor synthesis. pharmaffiliates.comnih.gov

Intermediates in Fine Chemical Synthesis

The structural features of this compound make it an important intermediate for synthesizing a range of fine chemicals.

This compound is a derivative of diethyl malonate, the classic starting material for the malonic ester synthesis. This synthetic route is a fundamental method for preparing mono- and di-substituted acetic acids. acgpubs.orgresearchgate.net The process involves the alkylation of the carbon atom situated between the two ester groups, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a substituted acetic acid. acs.orgmdpi.com Although the (phenylamino)methylene group already substitutes the alpha-carbon, the principles of the malonic ester synthesis can be adapted to further modify the molecule or utilize its core structure to generate complex carboxylic acids.

Functionalized malonic acid half esters, also known as alkyl hydrogen malonates, are valuable reagents in organic synthesis. A common method for their preparation involves the selective partial hydrolysis (monosaponification) of a substituted diethyl malonate. As this compound is a substituted malonic diester, it can serve as a precursor to the corresponding malonic acid half ester. This transformation provides a straightforward route to these functionalized building blocks from readily available starting materials.

This compound is structurally classified as a β-enamino ester. researchgate.net Enamino esters are versatile intermediates used in the synthesis of various compounds, including heterocycles. bldpharm.com The synthesis of this compound itself is a prime example of enamino ester formation. A common and efficient method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEMM). chemscene.com This reaction proceeds by the nucleophilic attack of the aniline on the ethoxy group of DEEMM, followed by the elimination of ethanol (B145695). Microwave-assisted procedures have been developed for this synthesis, offering advantages such as shorter reaction times and high yields without the need for solvents or catalysts. chemscene.com

Table 2: Synthesis of this compound (an Enamino Ester)

Amine Malonate Derivative Conditions Product

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. Diethyl 2-((arylamino)methylene)malonates, the class of compounds to which this compound belongs, are known to participate in and be synthesized by such reactions. chemscene.com

For instance, these compounds have been observed as side-products in three-component domino reactions between diethyl ethoxymethylenemalonate, primary amines, and 1,3-dicarbonyl compounds. acs.orgchemscene.com Furthermore, a multicomponent strategy has been reported for the direct synthesis of Diethyl 2-((arylamino)methylene)malonates. This reaction involves combining substituted anilines, diethyl malonate, and ethyl orthoformate, often with a catalyst like ZnCl2 or FeCl3, to produce the target enamino ester in good yields. chemscene.com

Applications in Polymer and Materials Science

The application of this compound extends into the realm of polymer and materials science, where it is recognized as a potential monomer or material building block. google.com While specific polymers synthesized directly from this compound are not extensively detailed in the literature, its structural relatives, methylene (B1212753) malonates, are known to undergo polymerization and serve as a platform for a wide array of materials, including inks, adhesives, and coatings.

The presence of multiple reactive sites—the enamine double bond, the ester groups, and the phenyl ring—provides opportunities for various polymerization strategies. For example, polymers containing β-amino ester functionalities, known as Poly(β-amino esters) or PBAEs, are a significant class of biodegradable and pH-responsive materials with numerous biomedical applications. acgpubs.org These are typically synthesized via the Michael addition of an amine to an acrylate. The enamino ester structure of this compound offers a related functionality that could be exploited for the development of novel polymers with unique properties. acgpubs.org

Synthesis of Methylene Malonate Monomers

This compound is a significant intermediate compound primarily used in the synthesis of quinolone derivatives, which are scaffolds for many pharmaceutically active compounds. preprints.orgmdpi.com Its synthesis is a crucial step in multi-step reaction sequences, such as the Conrad-Limpach reaction, which involves the condensation of anilines with compounds containing an activated methylene group, like diethyl malonate, to form quinolones. preprints.org

While this compound is a derivative of malonic acid, it is not typically used as a direct starting material for the synthesis of simple methylene malonate monomers intended for polymerization, such as Diethyl methylenemalonate (DEMM). The standard industrial synthesis of such monomers is more direct, commonly employing the Knovenagel reaction, which involves the condensation of a malonic acid ester with formaldehyde. google.com Another established method involves starting with diethyl ethoxymethylenemalonate. orgsyn.org Using this compound to produce a simpler monomer like DEMM would be an inefficient synthetic route, as it would require removing the phenylamino (B1219803) group.

However, the chemistry of this compound is fundamentally related to the class of methylene malonate monomers. Its structure contains the core malonate ester framework that gives these monomers their unique reactivity. This shared structural feature links it to the broader applications of methylene malonate chemistry.

Potential in Adhesives, Coatings, and Sealants

The potential application of this compound in the field of adhesives, coatings, and sealants is indirect and theoretical, based on its structural relationship to methylene malonate monomers like DEMM. These monomers are known for their ability to produce high-performance polymers suitable for these applications. google.com The polymers derived from methylene malonates exhibit properties that make them highly valuable in material science.

Methylene malonates possess a carbon-carbon double bond activated by two electron-withdrawing ester groups. uvebtech.com This activation makes the monomers highly susceptible to anionic polymerization. nih.govresearchgate.net Key characteristics of methylene malonate polymerization that are beneficial for adhesives and coatings include:

Rapid, Room-Temperature Curing: Anionic polymerization can be initiated by weak bases, including moisture or residual carboxyl groups on a substrate, allowing for rapid curing under ambient conditions without the need for heat or UV radiation. nih.govresearchgate.netacs.org

Strong Adhesion: The ability to be initiated by various functional groups on a substrate surface can lead to the chemical grafting of the polymer, enhancing adhesion and durability. rsc.org

Dual-Cure Capability: Methylene malonates can also be polymerized via a free-radical mechanism, similar to acrylates, opening up possibilities for dual-cure systems that offer versatility in application. uvebtech.com

High-Performance Properties: Polymers and coatings formulated with methylene malonates demonstrate excellent solvent and abrasion resistance. For instance, incorporating a multifunctional methylene malonate into a latex formulation has been shown to improve rub-resistance performance by 289%. nih.govacs.org Cross-linked materials can be produced that offer high hardness or targeted flexibility. uvebtech.com

Therefore, while this compound is primarily a building block for complex organic molecules, its core chemical structure is representative of the methylene malonate class of compounds that hold significant promise and utility in creating advanced adhesives, protective coatings, and sealants. google.comnih.gov

Safety, Handling, and Environmental Considerations

Hazard Identification and Classification

Diethyl 2-((phenylamino)methylene)malonate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements. cymitquimica.comnih.gov

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation
Data sourced from multiple safety data sheets. cymitquimica.comnih.gov

The signal word for this compound is "Warning". cymitquimica.comnih.gov Precautionary statements highlight the need to avoid breathing in dust, fumes, gas, mist, vapors, or spray and to rinse eyes cautiously with water for several minutes if contact occurs, removing contact lenses if present and easy to do so. cymitquimica.com

Safe Handling Procedures and Personal Protective Equipment (PPE)

Proper handling procedures and the use of personal protective equipment are crucial when working with this compound to minimize exposure and ensure safety.

Safe Handling:

Avoid all personal contact, including inhalation. sdfine.com

Use in a well-ventilated area. sdfine.com

Avoid the formation of dust and aerosols. cymitquimica.com

Provide appropriate exhaust ventilation at places where dust is formed. cymitquimica.com

Do not eat, drink, or smoke when handling. sdfine.com

Wash hands with soap and water after handling. sdfine.com

Keep containers securely sealed when not in use. sdfine.com

Store in a cool, dry, well-ventilated area away from incompatible materials. sdfine.com

Personal Protective Equipment (PPE):

PPE TypeStandard/SpecificationPurpose
Eye/Face ProtectionNIOSH (US) or EN 166 (EU) approvedTo prevent eye contact. Face shield and safety glasses are recommended. cymitquimica.com
Skin Protection-Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance. cymitquimica.com
Respiratory ProtectionType P95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures.To be used if exposure limits are exceeded or if irritation or other symptoms are experienced. cymitquimica.comwestliberty.edu
Data compiled from various safety guidelines. cymitquimica.comsdfine.comwestliberty.edu

Disposal Considerations and Waste Treatment

Proper disposal of this compound is essential to prevent environmental contamination and ensure compliance with regulations.

Waste from residues/unused products: Offer surplus and non-recyclable solutions to a licensed disposal company. cymitquimica.com It is important to contact a licensed professional waste disposal service to dispose of this material. cymitquimica.com

Contaminated packaging: Dispose of as unused product. cymitquimica.com

General guidance: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. westliberty.educoleparmer.com They must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. westliberty.educoleparmer.com Do not let the product enter drains. cymitquimica.comchemicalbook.com

Green Chemistry Principles in its Production and Use

The synthesis of this compound and its derivatives can be evaluated through the lens of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. acs.org

One common synthesis method involves the condensation of anilines with diethyl ethoxymethylenemalonate. nih.gov A study on a similar reaction, the synthesis of diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, demonstrated a solvent-free synthesis using microwave assistance, which can be a greener alternative to traditional heating methods that often require solvents. mdpi.com Another approach involves the reaction of anilines with diethyl malonate and ethyl orthoformate, sometimes employing microwave irradiation to drive the reaction. mdpi.com

The Gould-Jacobs reaction, a classical method for synthesizing quinolines, utilizes this compound as an intermediate. nih.govnih.gov This multi-step process often involves high temperatures and solvents like diphenyl ether for the cyclization step. nih.gov Research into more environmentally friendly synthetic routes for quinolones, which are important pharmaceutical compounds, is ongoing. mdpi.com The principles of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, and the reduction of derivatives are key considerations in making these syntheses greener. acs.org For instance, developing enzymatic processes could potentially reduce the need for protecting groups and harsh reaction conditions. acs.org

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-((phenylamino)methylene)malonate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of aniline derivatives with diethyl ethoxymethylenemalonate (EMME). Key variables include:

  • Solvent : Toluene or ethanol is often used. Ethanol under reflux (78°C) yields pure product quantitatively, avoiding high-temperature neat reactions (140–150°C) .
  • Temperature : Heating at 90–120°C for 1–3 hours is standard, but prolonged heating (>6 hours) in diphenyl ether (Ph₂O) at 135°C may improve cyclization efficiency for downstream products .
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) or bases (e.g., N,N-diisopropylethylamine) are employed depending on the substituents .

Q. How is this compound characterized structurally?

Methodological Answer:

  • X-ray crystallography : Reveals intramolecular N–H⋯O hydrogen bonds forming a six-membered ring and intermolecular C–H⋯O interactions stabilizing the crystal lattice .
  • NMR : Key signals include:
    • ¹H NMR : Downfield doublets for the malonate methylene (δ 8.43 ppm, J = 13.8 Hz) and N–H resonances (δ 10.98 ppm) .
    • ¹³C NMR : Carbonyl carbons at δ 165–169 ppm, with aromatic carbons between δ 115–157 ppm .
  • IR : Stretching vibrations at ~1660–1690 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields (e.g., 50% vs. quantitative)?

Methodological Answer: Yield discrepancies often arise from:

  • Purification methods : Evaporation vs. chromatography. For example, ethanol-synthesized products require only solvent evaporation for purity, while dichloroethane reactions necessitate filtration .
  • Substituent effects : Electron-withdrawing groups (e.g., 4-chloro, 4-bromo) reduce reactivity, requiring higher temperatures or longer reaction times .
  • Catalyst loading : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclocondensation but may complicate purification .

Q. Case Study :

  • 4-Methoxyaniline derivative : Achieves quantitative yield in toluene at 120°C without catalysts due to enhanced nucleophilicity .
  • 3-Bromoaniline derivative : Requires 90°C in toluene with N,N-diisopropylethylamine to mitigate steric hindrance, yielding 90% .

Q. What mechanistic insights explain the compound’s role as a precursor for quinolone antibiotics?

Methodological Answer: The compound undergoes Gould-Jacobs cyclization under high-temperature conditions (e.g., Ph₂O at 250°C) to form 4-oxo-1,4-dihydroquinoline-3-carboxylates, key intermediates in quinolone synthesis .

  • Step 1 : Thermal [1,5]-sigmatropic shift forms a ketene intermediate.
  • Step 2 : Intramolecular cyclization via nucleophilic attack by the aniline nitrogen, followed by dehydration .

Q. Critical Factors :

  • Solvent polarity : Non-polar solvents (e.g., Ph₂O) favor high-temperature cyclization without side reactions .
  • Substituent positioning : Electron-donating groups (e.g., 4-methoxy) accelerate cyclization, while halogens (e.g., 4-bromo) require longer reflux times .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s stability and reactivity?

Methodological Answer:

  • Intramolecular N–H⋯O bonds : Stabilize the enol tautomer, reducing degradation during storage .
  • Intermolecular C–H⋯O interactions : Facilitate crystal packing, as observed in X-ray structures, which can influence solubility and melting points .
  • Steric effects : Bulky substituents (e.g., 4-ethylcyclohexyl) disrupt planar conformations, reducing cyclization efficiency .

Q. What strategies mitigate hazards associated with handling this compound?

Methodological Answer:

  • Hazard controls : Use fume hoods (P261) and avoid ignition sources (P210) due to flammability .
  • Protective equipment : Nitrile gloves (P280) and eye protection (P305+P351+P338) to prevent skin/eye contact .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P307+P311) .

Data Contradiction Analysis

Q. Why do reported melting points vary for derivatives (e.g., 4-methoxy vs. 4-chloro)?

Methodological Answer:

  • Crystallinity : Electron-donating groups (e.g., 4-methoxy) reduce crystallinity, yielding lower melting points .
  • Hydrogen bonding : Halogenated derivatives (e.g., 4-chloro) form stronger intermolecular interactions, increasing melting points .

Q. How can conflicting bioactivity data for related malonates be rationalized?

Methodological Answer:

  • Structural modifications : For example, nitropyridine-substituted malonates show kinase inhibition, while thiopyran derivatives exhibit antimicrobial activity .
  • Assay conditions : Varying pH or solvent (e.g., DMSO vs. ethanol) alters compound solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.